molecular formula C6H7N3O2 B1390206 5-Methyl-4-nitropyridin-2-amine CAS No. 895520-03-3

5-Methyl-4-nitropyridin-2-amine

Cat. No.: B1390206
CAS No.: 895520-03-3
M. Wt: 153.14 g/mol
InChI Key: KLZIMKRFVMVENM-UHFFFAOYSA-N
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Description

5-Methyl-4-nitropyridin-2-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-4-nitropyridin-2-amine, a compound belonging to the nitropyridine class, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the yield and purity of this compound. A common method involves the reaction of chloro-methyl-amino-pyridine with a base in a protic solvent, achieving high purity and yield .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Studies indicate that derivatives of nitropyridines exhibit significant antibacterial properties against strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.21 µM, suggesting potent antimicrobial efficacy .
  • Antioxidant Properties : The compound has shown promising results in free radical scavenging assays, indicating its potential as an antioxidant agent. In vitro tests demonstrated that it effectively inhibited oxidative stress markers .
  • Cytotoxicity : Evaluations of cytotoxic effects on human cancer cell lines revealed that certain derivatives possess selective cytotoxicity, making them candidates for further development in cancer therapeutics .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including α-glucosidase, which is relevant for diabetes management. The inhibitory activity was found to be significant compared to standard inhibitors .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

Study Biological Activity Findings
Study 1AntimicrobialMIC = 0.21 µM against E. coli
Study 2AntioxidantEffective in DPPH and ABTS assays
Study 3CytotoxicitySelective against human cancer cells
Study 4Enzyme InhibitionSignificant α-glucosidase inhibition

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Given its potent antimicrobial and cytotoxic properties, further investigation into its mechanisms of action could lead to the development of new therapeutic agents.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing drugs may enhance treatment outcomes in infectious diseases and cancer.
  • Mechanistic Studies : Detailed studies on the molecular interactions between this compound and its biological targets will provide insights into optimizing its pharmacological properties.

Properties

IUPAC Name

5-methyl-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZIMKRFVMVENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669264
Record name 5-Methyl-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895520-03-3
Record name 5-Methyl-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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